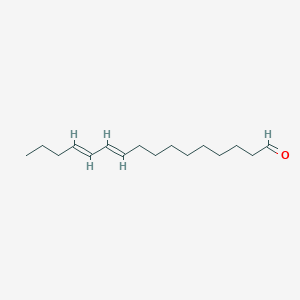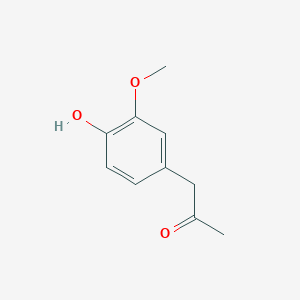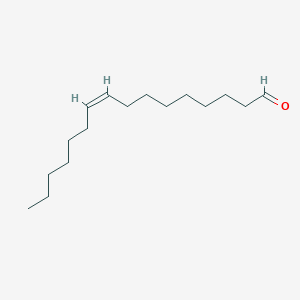
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
Descripción general
Descripción
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- is a chemical compound with the molecular formula C6H9ClO2. It is characterized by the presence of a chloro group and a tetrahydrofuran ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Aplicaciones Científicas De Investigación
Transformation to Valuable Chemicals
Ethanone derivatives, similar to furfural and its derivatives, are considered valuable in chemical synthesis. For example, furfural and 5-(hydroxymethyl)furfural (HMF) are recognized as biomass-derived chemical building blocks with applications in synthesizing a diverse range of compounds. Research has focused on the hydrogenative ring rearrangement of furfural to cyclopentanone (CPN) in aqueous media under catalytic conditions, highlighting the role of such compounds in green chemistry and their potential in producing high-value fine chemicals like 1,2-pentanediol and 1,5-pentanediol from furfural derivatives. This suggests that Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI), might be applicable in similar transformative processes in green chemistry for the synthesis of fine chemicals (Dutta & Bhat, 2021).
Environmental Impacts and Safety
While the environmental impact and safety of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) specifically have not been detailed, studies on related compounds such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) emphasize the need for understanding the environmental fate and toxicological effects of chemical compounds. Research in this area could inform safety guidelines and environmental impact assessments for the use and disposal of similar chemical entities (Birnbaum, Staskal, & Diliberto, 2003).
Applications in Catalysis and Material Science
The study of catalytic transformations of biomass-derived compounds like furfural into more valuable chemicals hints at potential catalytic applications for Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI). Catalysts developed for these reactions could be applicable in converting Ethanone derivatives into industrially relevant materials or chemicals, showcasing the intersection between organic chemistry and material science in creating sustainable solutions (Tan et al., 2021).
Environmental Remediation
Given the broad interest in the environmental applications of chemical compounds, Ethanone derivatives could potentially be studied for their role in environmental remediation. This could include their behavior in atmospheric reactions or their potential as intermediates in the breakdown of pollutants, paralleling research on similar organic compounds and their interactions with environmental factors (Ausmeel et al., 2017).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- typically involves the reaction of tetrahydrofuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide
Propiedades
IUPAC Name |
2-chloro-1-(oxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYAPRHUFOIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439162 | |
| Record name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141060-98-2 | |
| Record name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(oxolan-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)





![N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B134145.png)



